molecular formula C23H29N3O3 B5240764 8-[[3-(Furan-2-yl)phenyl]methyl]-3-methyl-1-(2-methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-[[3-(Furan-2-yl)phenyl]methyl]-3-methyl-1-(2-methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B5240764
M. Wt: 395.5 g/mol
InChI Key: NNWRRQSYMOEKGF-UHFFFAOYSA-N
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Description

8-[[3-(Furan-2-yl)phenyl]methyl]-3-methyl-1-(2-methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique spiro structure, which is a bicyclic system where two rings are connected through one atom. The presence of a furan ring, a phenyl group, and a triazaspirodecane core makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[[3-(Furan-2-yl)phenyl]methyl]-3-methyl-1-(2-methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including the formation of the furan ring, the phenyl group attachment, and the construction of the triazaspirodecane core. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it ideal for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-[[3-(Furan-2-yl)phenyl]methyl]-3-methyl-1-(2-methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Dihydrofuran derivatives.

    Substitution: Halogenated phenyl derivatives and substituted triazaspirodecane compounds.

Mechanism of Action

The mechanism of action of 8-[[3-(Furan-2-yl)phenyl]methyl]-3-methyl-1-(2-methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[[3-(Furan-2-yl)phenyl]methyl]-3-methyl-1-(2-methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of the furan ring, phenyl group, and triazaspirodecane core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

8-[[3-(furan-2-yl)phenyl]methyl]-3-methyl-1-(2-methylpropyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-17(2)15-26-22(28)24(3)21(27)23(26)9-11-25(12-10-23)16-18-6-4-7-19(14-18)20-8-5-13-29-20/h4-8,13-14,17H,9-12,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWRRQSYMOEKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)N(C(=O)C12CCN(CC2)CC3=CC(=CC=C3)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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